molecular formula C12H22O6 B12316699 1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Cat. No.: B12316699
M. Wt: 262.30 g/mol
InChI Key: UISOMPJTKIBFPF-UHFFFAOYSA-N
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Description

1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is a complex organic compound characterized by its unique structure, which includes two dioxolane rings and an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol typically involves the formation of the dioxolane rings followed by their attachment to the ethane-1,2-diol backbone. One common method involves the acid-catalyzed reaction of acetone with ethylene glycol to form the dioxolane rings. These rings are then linked to the ethane-1,2-diol through a series of condensation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and catalyst concentration. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane rings into diols.

    Substitution: The hydroxyl groups in the ethane-1,2-diol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a stabilizing agent for biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The dioxolane rings provide structural rigidity, while the hydroxyl groups facilitate interactions with other molecules. These interactions can influence the stability and reactivity of the compound in various environments.

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler analog with a single dioxolane ring.

    Ethylene Glycol: A basic diol without the dioxolane rings.

    Acetone: A precursor in the synthesis of dioxolane rings.

Uniqueness: 1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is unique due to its dual dioxolane rings, which impart specific chemical and physical properties. These properties make it suitable for specialized applications that simpler compounds cannot fulfill.

Properties

IUPAC Name

1-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2)15-6-8(16-11)10-9(7(14)5-13)17-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISOMPJTKIBFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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